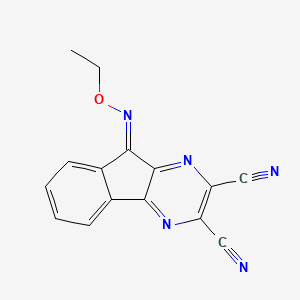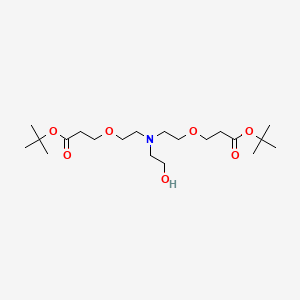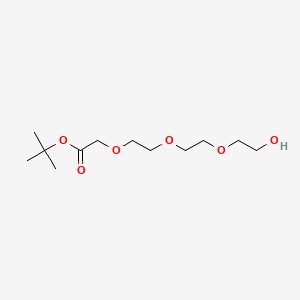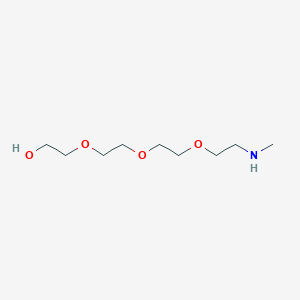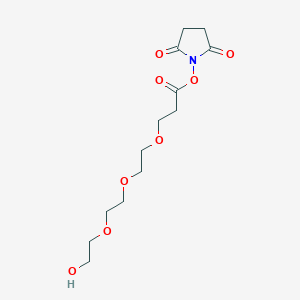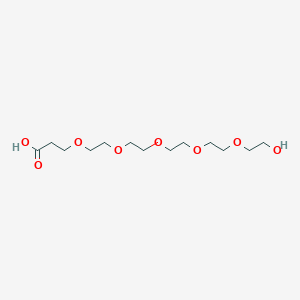
N1-(2-(2-Methylphenyl)ethyl)-biguanide
Vue d'ensemble
Description
N1-(2-(2-Methylphenyl)ethyl)-biguanide is a chemical compound that belongs to the class of biguanides. Biguanides are known for their diverse applications, particularly in the field of medicine. This compound is characterized by the presence of a biguanide moiety attached to a 2-(2-methylphenyl)ethyl group. The structure of this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-Methylphenyl)ethyl)-biguanide typically involves the reaction of 2-(2-methylphenyl)ethylamine with cyanoguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the biguanide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(2-(2-Methylphenyl)ethyl)-biguanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The biguanide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted biguanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N1-(2-(2-Methylphenyl)ethyl)-biguanide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other biguanide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Biguanides, in general, are known for their use in the treatment of diabetes. This compound is investigated for its potential therapeutic effects.
Industry: The compound is used in the formulation of various industrial products, including disinfectants and preservatives.
Mécanisme D'action
The mechanism of action of N1-(2-(2-Methylphenyl)ethyl)-biguanide involves its interaction with specific molecular targets. In biological systems, biguanides are known to inhibit mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP production. This results in the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis. The compound’s effects on these pathways contribute to its potential therapeutic properties.
Comparaison Avec Des Composés Similaires
Metformin: A well-known biguanide used in the treatment of type 2 diabetes.
Phenformin: Another biguanide with similar therapeutic applications but with a higher risk of lactic acidosis.
Buformin: A biguanide with antidiabetic properties, similar to metformin.
Comparison: N1-(2-(2-Methylphenyl)ethyl)-biguanide is unique due to its specific structural features, which may impart distinct biological activities compared to other biguanides. While metformin, phenformin, and buformin are primarily used for their antidiabetic effects, this compound is explored for a broader range of applications, including antimicrobial and antitumor activities.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-8-4-2-3-5-9(8)6-7-15-11(14)16-10(12)13/h2-5H,6-7H2,1H3,(H6,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVATAVYSCWPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




